molecular formula C10H10N4O2S B14738742 Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester CAS No. 3206-49-3

Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester

Cat. No.: B14738742
CAS No.: 3206-49-3
M. Wt: 250.28 g/mol
InChI Key: WLAIWLWNUGVBEF-UHFFFAOYSA-N
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Description

Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxyl group, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1H-tetrazole-5-thiol
  • Methyl 1-phenyl-1H-tetrazole-5-carboxylate
  • 1-Phenyl-1H-tetrazole-5-sulfonic acid

Uniqueness

Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester is unique due to its combination of the tetrazole ring and the ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

3206-49-3

Molecular Formula

C10H10N4O2S

Molecular Weight

250.28 g/mol

IUPAC Name

methyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate

InChI

InChI=1S/C10H10N4O2S/c1-16-9(15)7-17-10-11-12-13-14(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

WLAIWLWNUGVBEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NN=NN1C2=CC=CC=C2

Origin of Product

United States

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